molecular formula C13H18N2O3S B2986070 ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 309736-19-4

ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2986070
CAS No.: 309736-19-4
M. Wt: 282.36
InChI Key: MPRMGZGZSJSWHC-UHFFFAOYSA-N
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Description

Ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a high-value chemical intermediate designed for pharmaceutical research and development. This specialty thiophene derivative is synthesized for researchers exploring new apoptosis-inducing agents, particularly for breast cancer studies . The compound is built on a fused heterocyclic scaffold comprising cyclohepta[b]thiophene core, a structure known to exhibit significant biological relevance. Researchers utilize this scaffold in the synthesis of complex fused heterocycles, such as thieno[2,3-d]pyrimidin-4(3H)-ones and related structures, which are prominent in medicinal chemistry for their diverse pharmacological applications . The structural conformation of the core ring system is characterized by a half-chair conformation, stabilized by intramolecular N-H···O and C-H···O interactions, which can influence its binding properties in biological systems . The presence of the carbamoylamino (urea) functional group at the 2-position enhances its potential as a versatile building block for further chemical modification, enabling the creation of targeted libraries for drug discovery screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-18-12(16)10-8-6-4-3-5-7-9(8)19-11(10)15-13(14)17/h2-7H2,1H3,(H3,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRMGZGZSJSWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiophene ring system. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions such as temperature and pressure are crucial in scaling up the synthesis process. Techniques like continuous flow synthesis can also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amino or alkoxy groups into the thiophene ring .

Mechanism of Action

The mechanism of action of ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

Amino vs. Carbamoylamino Derivatives
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key References
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate -NH₂ C₁₂H₁₇NO₂S 239.34 80 85–87
Ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate -NH-CONH₂ C₁₂H₁₇N₂O₃S 269.35* N/A N/A Inferred

Key Observations :

  • The carbamoylamino derivative is heavier (269.35 vs. 239.34 g/mol) due to the additional oxygen and nitrogen atoms.
Other Acylated Amino Derivatives
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties References
Methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate -NH-CO-CH₂Cl C₁₃H₁₅ClN₂O₃S 314.79 Increased reactivity due to Cl
Methyl 2-[(pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate -NH-CO-C₆F₅ C₁₉H₁₅F₅N₂O₃S 458.39 High lipophilicity

Key Observations :

  • Chloroacetyl and pentafluorobenzoyl groups enhance electrophilicity and binding affinity, respectively, but may reduce solubility .

Ring Size Variations

Compound Name Ring Structure Molecular Formula Molecular Weight (g/mol) Key Differences References
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-membered cyclohexane ring C₁₁H₁₅NO₂S 225.30 Smaller ring size
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 7-membered cycloheptane ring C₁₂H₁₇NO₂S 239.34 Enhanced conformational flexibility

Key Observations :

Spectroscopic and Crystallographic Data

  • NMR: Amino analogs (e.g., 4j) show characteristic NH₂ signals at δ 6.78 ppm (DMSO-d₆) . Carbamoylamino derivatives would display additional NH protons (~δ 8–10 ppm) and carbonyl signals (~δ 165–170 ppm).
  • X-ray Crystallography: Schiff base derivatives of cyclohepta[b]thiophenes (e.g., ) confirm planar thiophene rings and non-covalent interactions critical for crystal packing .

Biological Activity

Ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₇N₃O₂S
  • Molecular Weight : 239.34 g/mol

Structural Representation

The compound features a cycloheptathiophene core with a carbamoylamino side chain and an ethyl ester functional group. Its structure can be represented as follows:

CCOC O C1 C SC2 C1CCCCC2 N\text{CCOC O C1 C SC2 C1CCCCC2 N}

Pharmacological Properties

  • Antioxidant Activity : this compound has been evaluated for its ability to scavenge free radicals. Preliminary studies indicate that it exhibits moderate antioxidant properties, potentially through the inhibition of reactive oxygen species (ROS) formation.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This activity is particularly relevant for conditions such as gout and hyperuricemia. In vitro assays demonstrated IC50 values comparable to established xanthine oxidase inhibitors like febuxostat .
  • Antimicrobial Activity : Recent studies have explored the antimicrobial effects of this compound against various bacterial strains. The results suggest that it possesses significant antibacterial properties, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .

The biological activity of this compound is believed to involve several mechanisms:

  • Free Radical Scavenging : The presence of electron-donating groups in the structure may facilitate the donation of electrons to free radicals, thereby neutralizing them.
  • Enzyme Binding : Molecular docking studies have suggested that the compound may bind effectively to the active site of xanthine oxidase, inhibiting its activity through competitive inhibition.

Study 1: Xanthine Oxidase Inhibition

A study published in 2016 investigated various derivatives of similar compounds for their xanthine oxidase inhibitory activities. This compound was included in the screening process. Results indicated that it exhibited a notable inhibitory effect with an IC50 value that positioned it among effective inhibitors .

Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiophene derivatives, this compound was tested against multiple strains of bacteria. The findings revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, emphasizing its potential therapeutic applications in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis likely involves cyclocondensation of a thiophene precursor with carbamoylamino reagents, analogous to methods used for structurally related cyclohepta[b]thiophene derivatives. For example, Schiff base formation via imine linkages (e.g., 2-[(2-hydroxynaphthalen-1-yl)methylideneamino] derivatives) has been achieved using reflux conditions in ethanol with catalytic acetic acid . To optimize purity, employ column chromatography with gradients of ethyl acetate/hexane and validate via HPLC (≥95% purity). Monitor intermediates using 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity, particularly for the carbamoylamino group’s position .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR to confirm proton environments (e.g., cycloheptane ring protons at δ 1.5–2.5 ppm and thiophene protons at δ 6.5–7.5 ppm). FT-IR can validate the carbamoylamino group (N–H stretch ~3350 cm1^{-1}, C=O ~1680 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction is ideal for resolving conformational ambiguities, especially the orientation of the carbamoylamino group relative to the cycloheptane ring. For example, similar compounds show intramolecular hydrogen bonds stabilizing the structure .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines for structurally analogous thiophene derivatives:
  • Exposure Control : Use fume hoods, nitrile gloves, and safety goggles.
  • Toxicity Mitigation : Acute toxicity (e.g., respiratory irritation) requires immediate ventilation and medical evaluation if inhaled .
  • Waste Disposal : Neutralize with dilute sodium bicarbonate before incineration to avoid releasing toxic sulfur oxides .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the carbamoylamino group’s electron-withdrawing effects may lower LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or ethanol) to predict solubility and aggregation behavior.
  • Validation : Cross-check computational results with experimental UV-Vis spectra (e.g., λmax shifts in polar solvents) .

Q. How should researchers address contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts or spectral mismatches)?

  • Methodological Answer :
  • Step 1 : Re-examine reaction conditions (e.g., temperature, solvent polarity) that may favor alternative pathways (e.g., keto-enol tautomerism).
  • Step 2 : Perform LC-MS to identify byproducts and revise mechanistic hypotheses.
  • Step 3 : Use ab initio calculations (e.g., CCSD(T)) to re-evaluate transition states if intermediates are unstable .
  • Case Study : In similar cyclohepta[b]thiophene systems, steric hindrance from the cycloheptane ring was found to redirect electrophilic substitution pathways .

Q. What strategies are effective for studying the compound’s potential in catalysis or supramolecular chemistry?

  • Methodological Answer :
  • Catalysis : Screen for hydrogen-bonding or Lewis acid-base interactions using the carbamoylamino group as a coordinating site. For example, test catalytic activity in Knoevenagel condensations and monitor yields via GC-MS .
  • Supramolecular Assembly : Co-crystallize with π-acceptors (e.g., nitroaromatics) and analyze packing via X-ray diffraction to assess stacking interactions .

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